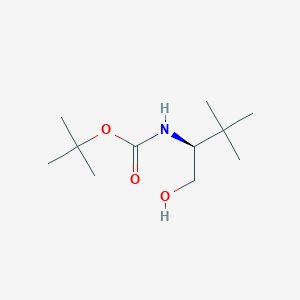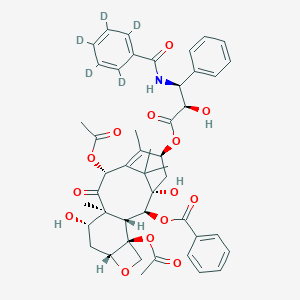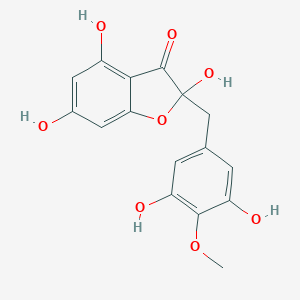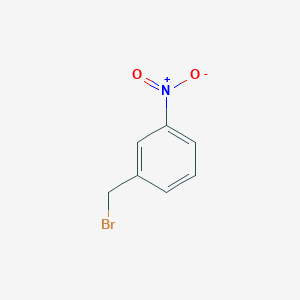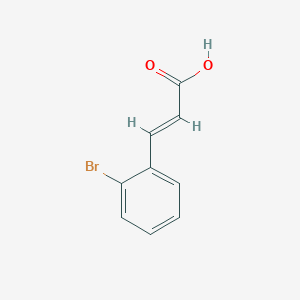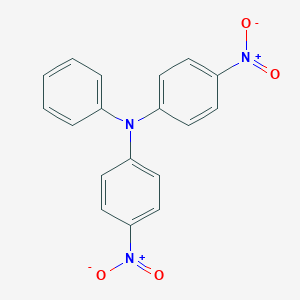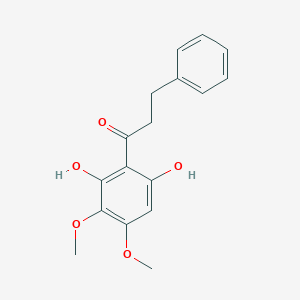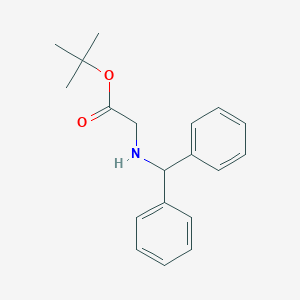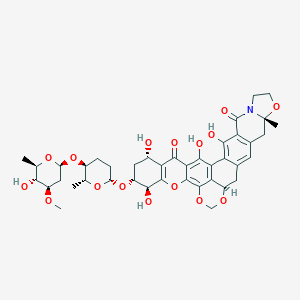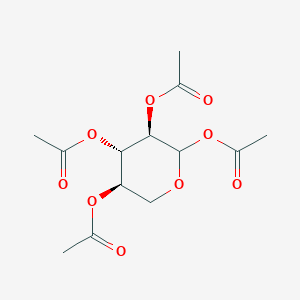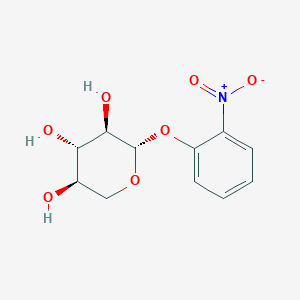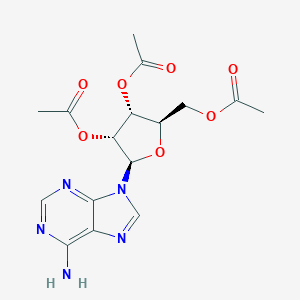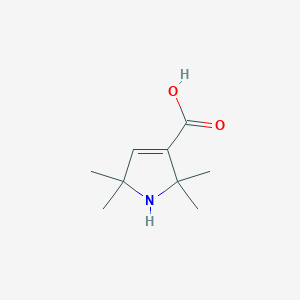
5-Chloroquinoline
Vue d'ensemble
Description
5-Chloroquinoline is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It serves as a fundamental building block in the synthesis of complex molecules, including those with potential biological activities.
Synthesis Analysis
The synthesis of 5-Chloroquinoline and its derivatives has been explored through various chemical reactions. For instance, new 5-chloro-8-hydroxyquinoline-substituted azacrown ethers show remarkable metal ion selectivity, revealing the compound's versatility in forming complex structures (Bordunov et al., 1996). Another example includes the synthesis of substituted 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydroisoxazolines, demonstrating the compound's utility in creating diverse molecular structures with specific properties (Tiwari et al., 2011).
Molecular Structure Analysis
The molecular structure of 5-Chloroquinoline derivatives has been analyzed using various spectroscopic and crystallographic techniques. Studies have characterized these compounds, revealing insights into their structural configurations and the influence of substituents on their chemical behavior (Sarkar et al., 2014).
Chemical Reactions and Properties
5-Chloroquinoline undergoes various chemical reactions that highlight its reactivity and utility in organic synthesis. For example, its involvement in electrodimerization processes and its ability to form complexes with metal ions demonstrate the compound's versatile reactivity and potential applications in materials science and analytical chemistry (Claret et al., 1987).
Physical Properties Analysis
The physical properties of 5-Chloroquinoline, such as its luminescent characteristics and solubility, have been studied in relation to its potential applications in sensing and optical materials. The pH-dependent luminescent properties of metal ion complexes with 5-Chloroquinoline derivatives are of particular interest for developing new chemosensors (Prodi et al., 2001).
Chemical Properties Analysis
The chemical properties of 5-Chloroquinoline, including its reactivity towards different reagents and conditions, have been extensively explored. Its role in the synthesis of novel compounds with antimicrobial and antiviral activities showcases the chemical's potential in medicinal chemistry (Marvadi et al., 2019).
Applications De Recherche Scientifique
Cancer Treatment :
- Chloroquine enhances the inhibitory effect of 5-fluorouracil on colon cancer cells by inhibiting autophagy and promoting cell death (Sasaki et al., 2010).
- Chloroquines can disrupt tissue homeostasis and potentially interfere with cancer progression by targeting inflammatory signaling pathways and autophagy (Varışlı, Cen, & Vlahopoulos, 2019).
- Chloroquine may enhance the efficacy of conventional cancer therapies by sensitizing cancer cells to ionizing radiation and chemotherapeutic agents (Solomon & Lee, 2009).
- Chloroquine sensitizes breast cancer cells to chemotherapy independently of autophagy inhibition (Maycotte et al., 2012).
- Chloroquine and hydroxychloroquine show potential as anti-cancer agents, especially when combined with conventional treatments (Verbaanderd et al., 2017).
Chemosensory Applications :
- 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 selectively responds to Cd2+ and binds it, potentially useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antiviral Research :
- Chloroquine shows potential antiviral effects against various viral infections, including HIV, and may be resurrected for clinical management of viral diseases like AIDS and severe acute respiratory syndrome (Savarino et al., 2003).
- Chloroquine may show potential in treating COVID-19 patients, based on previous antiviral research experiments (Touret & de Lamballerie, 2020).
- Hydroxychloroquine and its metabolites show potential as possible candidates for coronavirus (COVID-19) treatment, though more research is needed due to concerns about toxicity and antimicrobial resistance (Vaidya & Vyas, 2020).
Other Applications :
- Cloxyquin exhibits good antituberculosis activity, even against multidrug-resistant isolates (Hongmanee et al., 2006).
- Oral Clioquinol shows potential in treating malignancy and Alzheimer's disease, but its neurotoxicity needs further investigation before it can be repurposed for new indications (Mao & Schimmer, 2008).
Safety And Hazards
Orientations Futures
While specific future directions for 5-Chloroquinoline are not mentioned in the search results, Chloroquine and its derivatives have been repurposed for the treatment of various conditions including HIV, systemic lupus erythematosus, and rheumatoid arthritis . This suggests potential future applications for 5-Chloroquinoline in similar areas.
Propriétés
IUPAC Name |
5-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSRGOVAIOPERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212901 | |
| Record name | 5-Chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinoline | |
CAS RN |
635-27-8 | |
| Record name | 5-Chloroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



